The Specific Scientific Field: The research is conducted in the field of Neuroscience, specifically focusing on Alzheimer’s disease .
Comprehensive and Detailed Summary of the Application: URMC-099 is used to facilitate the clearance of amyloid-beta (Aβ), a protein that forms plaques in the brains of individuals with Alzheimer’s disease . The compound is believed to promote endolysosomal protein trafficking and reduce Aβ microglial pro-inflammatory activities .
Detailed Description of the Methods of Application or Experimental Procedures: In the study, four-month-old APP/PS1 mice, a model of Alzheimer’s disease, were administered intraperitoneal URMC-099 injections at a dosage of 10 mg/kg daily for 3 weeks . Brain tissues were then examined using biochemical, molecular, and immunohistochemical tests .
Thorough Summary of the Results or Outcomes Obtained: The administration of URMC-099 resulted in the inhibition of mitogen-activated protein kinase 3/4-mediated activation and attenuation of β-amyloidosis . Importantly, URMC-099 restored synaptic integrity and facilitated hippocampal neurogenesis in the APP/PS1 mice . The compound was found to facilitate Aβ clearance in the brain of the mice .
The Specific Scientific Field: This research is conducted in the field of Neuroscience, specifically focusing on neuroinflammation and neuroprotection .
Comprehensive and Detailed Summary of the Application: URMC-099 is used to reduce microgliosis and leakage through the blood-brain barrier (BBB) in mice where the tibia was fractured under anesthesia . Microgliosis is a process that involves changes in the morphology and number of microglia, the primary immune cells of the brain and spinal cord. BBB leakage refers to the increased permeability of the BBB, which can lead to harmful substances entering the brain.
Detailed Description of the Methods of Application or Experimental Procedures: In the study, mice were pre-treated with URMC-099 (10 mg/kg i.p. 3x) prior to surgery where the tibia was fractured under anesthesia . The effects on microgliosis and BBB leakage were then assessed.
Thorough Summary of the Results or Outcomes Obtained: The administration of URMC-099 resulted in a reduction of microgliosis and leakage through the BBB in the mice . This suggests that URMC-099 may have potential therapeutic applications in conditions characterized by neuroinflammation and BBB disruption.
The Specific Scientific Field: This research is conducted in the field of Neurovirology, specifically focusing on HIV-1 associated neurocognitive disorders (HAND) .
Comprehensive and Detailed Summary of the Application: URMC-099 is used to inhibit the mixed lineage kinase 3 (MLK3) pathway, which is involved in neuroinflammation associated with HIV-1 infection . The compound is believed to reduce the neurotoxic effects of the virus and improve cognitive function .
Detailed Description of the Methods of Application or Experimental Procedures: In the study, mice were infected with EcoHIV, a chimeric HIV-1 that can infect mice, and then treated with URMC-099 . The effects on neuroinflammation and cognitive function were then assessed .
Thorough Summary of the Results or Outcomes Obtained: The administration of URMC-099 resulted in a reduction of neuroinflammation and improvement in cognitive function in the mice . This suggests that URMC-099 may have potential therapeutic applications in conditions characterized by neuroinflammation and cognitive impairment, such as HAND .
URMC-099 is a small-molecule inhibitor specifically targeting mixed-lineage kinases, particularly mixed-lineage kinase 3. It was developed to mitigate neuroinflammation and protect neuronal function in various neurological disorders, including those associated with human immunodeficiency virus infection. The compound is characterized by a pyrrolopyridine scaffold combined with an aryl piperazine side chain, which contributes to its pharmacological properties and ability to penetrate the central nervous system effectively .
URMC-099 functions primarily as an inhibitor of mixed-lineage kinase 3, which is involved in several signaling pathways related to inflammation and cell survival. The compound demonstrates a high degree of selectivity and potency, with IC50 values reported at nanomolar concentrations for its target kinases . Its mechanism of action involves the inhibition of downstream signaling cascades that mediate inflammatory responses in microglia and other immune cells, ultimately preventing neuronal damage .
URMC-099 exhibits significant biological activity in various preclinical models. It has been shown to reduce the production of inflammatory cytokines in microglia exposed to HIV-1 Tat proteins, thereby protecting neuronal architecture from inflammatory damage. In animal studies, URMC-099 administration has resulted in decreased microgliosis and improved cognitive outcomes following neuroinflammatory challenges such as surgery or viral infection . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for treating neurodegenerative diseases and cognitive dysfunctions associated with inflammation .
The synthesis of URMC-099 involves a multi-step chemical process that optimizes the compound's structure for enhanced potency and bioavailability. Initially derived from a screening campaign aimed at identifying MLK inhibitors, URMC-099 was refined through medicinal chemistry techniques to achieve desired pharmacokinetic properties. The final synthesis typically includes the formation of the pyrrolopyridine core followed by the introduction of the aryl piperazine side chain . Specific protocols involve using dimethyl sulfoxide as a solvent and polyethylene glycol for formulation, ensuring stability and solubility for biological assays .
URMC-099 has potential applications in treating various neuroinflammatory conditions, particularly those associated with HIV, Alzheimer's disease, and postoperative cognitive dysfunction. Its ability to inhibit microglial activation positions it as a candidate for adjunctive therapy in managing neurocognitive disorders linked to inflammation . Additionally, URMC-099 may enhance the efficacy of antiretroviral therapies by reducing residual viral loads and improving therapeutic outcomes in models of HIV infection .
Studies investigating the interactions of URMC-099 with other compounds have highlighted its role in enhancing therapeutic effects when used alongside antiretroviral agents. For instance, URMC-099 has been shown to facilitate the actions of long-acting antiretroviral therapies by reducing HIV-1 replication in infected models. This synergistic effect underscores its potential utility in combination therapies aimed at addressing both viral load and neuroinflammation .
Several compounds exhibit similarities to URMC-099 in terms of their mechanisms or chemical structures. Below is a comparison highlighting their uniqueness:
URMC-099 stands out due to its high potency against mixed-lineage kinase 3 specifically, favorable pharmacokinetics allowing effective central nervous system penetration, and its targeted application in neuroinflammation-related disorders. This combination of attributes makes it a promising candidate for further clinical development in treating neurodegenerative diseases linked to inflammation.
URMC-099 is a synthetic small-molecule kinase inhibitor with the systematic IUPAC name 3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine. Its molecular formula is C27H27N5, corresponding to a molecular weight of 421.5 g/mol. The compound is identified by the CAS registry number 1229582-33-5 and is commonly referenced by synonyms such as URMC 099 and compound 1 (PMID 24044867).
The structural backbone comprises a pyrrolo[2,3-b]pyridine core substituted with an indole moiety at position 3 and a 4-[(4-methylpiperazin-1-yl)methyl]phenyl group at position 5. The SMILES notation (CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3) and InChIKey (QKKIWEILHCXECO-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.
URMC-099 was synthesized through a multi-step process optimized for potency, metabolic stability, and blood-brain barrier penetration. Key synthetic steps include:
Table 1: Key Synthetic Intermediates and Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3, DME, 80°C | 78 |
2 | Reductive Amination | NaBH3CN, MeOH, RT | 85 |
3 | Buchwald-Hartwig Amination | XPhos Pd G2, KOtBu, Toluene, 110°C | 65 |
URMC-099 exhibits the following physicochemical characteristics:
Table 2: Physicochemical Profile
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 421.5 g/mol | PubChem |
LogP | 4.3 | XLogP3 |
Hydrogen Bond Donors | 2 | Cactvs |
Solubility in DMSO | ≥21.1 mg/mL | Experimental |
The compound’s polar surface area (70.2 Ų) and AlogP (3.8) align with its ability to cross the blood-brain barrier.
While single-crystal X-ray diffraction data for URMC-099 remain unpublished, its 3D structure has been computationally modeled using density functional theory (DFT) and validated against NMR spectra. The molecule adopts a planar conformation in the pyrrolopyridine core, with the indole and piperazine-containing phenyl groups oriented orthogonally to minimize steric clash.
Table 3: Key Spectroscopic Signals
Technique | Key Signals | Interpretation |
---|---|---|
1H NMR | δ 8.58 (dd), δ 7.63 (td) | Aromatic protons |
ESI-MS | m/z 422.2341 | [M+H]+ ion |
UV-Vis | λmax = 280 nm | Conjugated system absorption |
Data compiled from .
URMC-099 represents a broad-spectrum mixed-lineage kinase inhibitor with a pyrrolopyridine scaffold containing an aryl piperazine side chain, developed through extensive optimization of kinase inhibitor libraries [11]. The compound demonstrates potent inhibitory activity across multiple kinase families, with particular selectivity for mixed-lineage kinase 3 while maintaining significant cross-reactivity with other therapeutically relevant kinases [16].
Comprehensive kinase profiling studies reveal that URMC-099 exhibits inhibitory activity against 111 of 442 kinases tested at 1 micromolar concentration, with greater than 90% inhibition observed [16]. In radiometric assays, the compound demonstrated greater than 99% inhibition against 36 of 342 kinases at the same concentration, indicating substantial broad-spectrum activity [16]. The kinase selectivity profile encompasses multiple subfamilies, including mixed-lineage kinases, receptor tyrosine kinases, and serine/threonine kinases [5].
Mixed-lineage kinase 3 represents the primary target of URMC-099, with the compound demonstrating nanomolar potency against this serine/threonine kinase [18]. The inhibitor exhibits an inhibitory concentration 50 value of 14 nanomolar against mixed-lineage kinase 3 in biochemical assays, representing highly potent and selective inhibition [4] [5]. Alternative studies report inhibitory concentration 50 values ranging from 14 to 19 nanomolar, confirming consistent high-potency inhibition across different experimental conditions [16] [17].
The molecular mechanism of mixed-lineage kinase 3 inhibition involves interaction with the adenosine triphosphate-binding site of the kinase domain [18]. Mixed-lineage kinase 3 functions as a mitogen-activated protein kinase kinase kinase that preferentially activates mitogen-activated protein kinase 8 and p38 mitogen-activated protein kinase pathways through phosphorylation of downstream mitogen-activated protein kinase kinases [18]. The kinase contains both Src homology 3 domain and leucine zipper-basic motif structures that contribute to its regulatory functions and protein-protein interactions [18] [19].
Structure-activity relationship studies demonstrate that the pyrrolo nitrogen-hydrogen and pyridine nitrogen atoms of the URMC-099 scaffold are essential for maintaining inhibitory potency against mixed-lineage kinase 3 [16]. The compound's side chains require aromatic groups such as indole, aniline, or phenol moieties to provide hydrogen bond donor capabilities from the para position of the aromatic ring, which are critical for high-potency enzyme inhibition [16].
URMC-099 demonstrates significant cross-reactivity with leucine-rich repeat kinase 2, exhibiting an inhibitory concentration 50 value of 11 nanomolar in biochemical assays [4] [8] [9]. Leucine-rich repeat kinase 2 is a large multidomain protein containing both guanosine triphosphatase and kinase activities, with mutations in this protein associated with familial and sporadic Parkinson disease [25]. The kinase domain of leucine-rich repeat kinase 2 closely resembles mixed-lineage kinases and mediates cellular stress responses through activation of p38 mitogen-activated protein kinases and c-Jun amino-terminal kinases [26].
The compound exhibits potent inhibition of FMS-like tyrosine kinase 3 with an inhibitory concentration 50 value of 4 nanomolar in vitro, though this potency decreases to 560 nanomolar in vivo studies [4] [9]. FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays crucial roles in hematopoietic cell survival, proliferation, and differentiation [28]. The receptor undergoes ligand-induced dimerization that promotes autophosphorylation of multiple tyrosine residues within the intracellular domain, leading to activation of downstream signaling cascades including phosphatidylinositol-3-kinase and Ras pathways [28] [32].
ABL1 kinase inhibition by URMC-099 occurs with an inhibitory concentration 50 value of 3 nanomolar, representing exceptionally potent cross-reactivity [4] [9] [16]. ABL1 is a cytoplasmic and nuclear protein tyrosine kinase involved in cell differentiation, cell division, cell adhesion, and DNA damage response mechanisms [29]. The kinase activity of ABL1 is negatively regulated by its Src homology 3 domain, and aberrant activation through chromosomal translocations leads to oncogenic transformation in chronic myelogenous leukemia [29].
Kinase Target | Inhibitory Concentration 50 (nanomolar) | Kinase Family | Primary Function |
---|---|---|---|
Mixed-Lineage Kinase 3 | 14-19 | Serine/Threonine | Mitogen-activated protein kinase kinase kinase |
Leucine-Rich Repeat Kinase 2 | 11 | Serine/Threonine | Cellular stress response |
FMS-Like Tyrosine Kinase 3 | 4 (in vitro) | Receptor Tyrosine | Hematopoietic cell regulation |
ABL1 | 3 | Cytoplasmic Tyrosine | Cell cycle and DNA repair |
URMC-099 exerts profound effects on mitogen-activated protein kinase signaling through its primary inhibition of mixed-lineage kinase 3 and subsequent modulation of downstream kinase cascades [13] [14]. Mixed-lineage kinase 3 functions as a critical upstream regulator of both p38 mitogen-activated protein kinase and c-Jun amino-terminal kinase pathways, positioning URMC-099 as a key modulator of stress-activated protein kinase signaling [39] [40].
The compound significantly reduces phosphorylation of mitogen-activated protein kinase kinase 3 and mitogen-activated protein kinase kinase 4, which serve as immediate downstream targets of mixed-lineage kinase 3 [13]. In amyloid-beta 42-stimulated microglial cells, URMC-099 treatment resulted in substantial decreases in mitogen-activated protein kinase kinase 3 and mitogen-activated protein kinase kinase 4 phosphorylation, demonstrating effective interruption of the kinase cascade [13]. These mitogen-activated protein kinase kinases function as dual-specificity kinases that phosphorylate both threonine and tyrosine residues within the activation loops of p38 mitogen-activated protein kinase and c-Jun amino-terminal kinase [42].
P38 mitogen-activated protein kinase phosphorylation is markedly reduced following URMC-099 treatment, with studies showing decreases of approximately 21.5% in phosphorylated p38 levels in amyloid-beta-stimulated microglia [13]. The p38 pathway represents one of the major stress-activated mitogen-activated protein kinase cascades, strongly activated by environmental stresses and inflammatory cytokines [39]. P38 mitogen-activated protein kinase activation contributes to inflammation, apoptosis, cell differentiation, and cell cycle regulation through phosphorylation of downstream substrates including mitogen-activated protein kinase-activated protein kinases 2 and 3 [39] [42].
C-Jun amino-terminal kinase phosphorylation is similarly attenuated by URMC-099 treatment, with reductions observed in both p46 and p54 c-Jun amino-terminal kinase isoforms [13]. Studies demonstrate decreases of 17.3% and 23.7% in p46 and p54 c-Jun amino-terminal kinase phosphorylation, respectively, following compound treatment [13]. C-Jun amino-terminal kinase signaling mediates cellular responses to stress and proinflammatory cytokines, with activated c-Jun amino-terminal kinase phosphorylating transcription factors including c-Jun and activating transcription factor 2 [40] [41].
The modulation of mitogen-activated protein kinase signaling by URMC-099 extends beyond direct kinase inhibition to include effects on transcriptional regulation [13]. The compound blocks increases in c-Jun expression and phosphorylation at serine residues 63 and 73, which are critical for c-Jun transcriptional activity [2]. This transcriptional modulation contributes to the neuroprotective effects of URMC-099 by preventing stress-induced gene expression programs that promote neuronal apoptosis [2].
URMC-099 activates multiple neuroprotective signaling mechanisms through its broad-spectrum kinase inhibition profile and downstream effects on cellular survival pathways [2] [11]. The compound demonstrates direct neuroprotective effects in cultured sympathetic neurons undergoing nerve growth factor withdrawal, a well-established model of mixed-lineage kinase-mediated neuronal apoptosis [2]. Treatment with URMC-099 at concentrations of 100 and 300 nanomolar prevented neuronal death and maintained healthy neurite morphology for up to 48 hours following growth factor withdrawal [2].
The neuroprotective mechanisms involve inhibition of pro-apoptotic signaling cascades that are normally activated during cellular stress conditions [5]. Mixed-lineage kinase 3 and related kinases function as upstream activators of c-Jun amino-terminal kinase and p38 mitogen-activated protein kinase pathways that drive neuronal cell death in response to toxic stimuli [5]. URMC-099 treatment blocks these death-promoting pathways while potentially preserving or enhancing survival-promoting signaling networks [5].
Synaptic protection represents a critical component of URMC-099 neuroprotective activity, particularly in neuroinflammatory disease models [2] [12]. In experimental autoimmune encephalomyelitis mice, URMC-099 treatment preserved excitatory synapses in hippocampal area CA1, preventing the loss of postsynaptic density protein 95-positive postsynaptic structures [2]. While vehicle-treated mice showed reduction in synaptic markers to 76% of control levels, URMC-099 restored synaptic density to normal levels, demonstrating robust synaptoprotective effects [2].
The compound's neuroprotective effects extend to preservation of neuronal architecture and prevention of neurite degeneration [11] [33]. In models of human immunodeficiency virus-associated neurocognitive disorders, URMC-099 treatment protected neuronal architecture and prevented destruction and phagocytosis of cultured neuronal axons by activated microglia [11] [33]. These architectural preservation effects contribute to maintenance of neuronal connectivity and functional integrity under pathological conditions [11].
Endogenous neuronal survival pathway activation may contribute to URMC-099 neuroprotective effects through modulation of kinases involved in cellular survival signaling [5]. The compound targets numerous kinases associated with neurodegeneration, including mitogen-activated protein kinase kinase kinases, ABL/dual leucine zipper kinase, leucine-rich repeat kinase 2, and insulin-like growth factor 1 receptor [5]. This multi-target approach may provide synergistic neuroprotective benefits compared to selective single-kinase inhibition [5].
URMC-099 exerts profound immunomodulatory effects on microglial activation states, shifting these central nervous system immune cells from pro-inflammatory toward anti-inflammatory and neuroprotective phenotypes [2] [13] [33]. The compound modulates microglial responses to various inflammatory stimuli, including lipopolysaccharide, human immunodeficiency virus Tat protein, and amyloid-beta peptides [13] [33].
Pro-inflammatory cytokine production is significantly reduced following URMC-099 treatment in activated microglia [13] [33]. In amyloid-beta 42-stimulated microglial cultures, the compound reduced expression of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha, key pro-inflammatory mediators associated with neuroinflammation [13]. Similarly, in human immunodeficiency virus Tat-exposed microglia, URMC-099 treatment reduced inflammatory cytokine production and prevented microglial-mediated neuronal damage [33].
Conversely, URMC-099 promotes the expression of anti-inflammatory cytokines, particularly interleukin-4 and interleukin-13, which are associated with alternative microglial activation states [13]. This cytokine profile shift represents a fundamental change in microglial phenotype from the classical pro-inflammatory M1 state toward the alternative anti-inflammatory M2 state [13]. The M2 phenotype is characterized by increased phagocytic activity, tissue repair functions, and neuroprotective factor production [13].
Microglial morphological changes induced by URMC-099 treatment reflect functional phenotype modifications [2] [7]. In experimental autoimmune encephalomyelitis models, while the compound did not prevent microglia from adopting activated morphology, it shifted their activation toward less inflammatory phenotypes [2]. Two-photon laser scanning microscopy studies demonstrate that URMC-099 prevents pathological changes in microglial morphology following orthopedic surgery, maintaining more ramified, surveillance-like morphologies [7].
Phagocytic function enhancement represents another critical immunomodulatory effect of URMC-099 on microglial cells [13]. The compound facilitates phagocytosis of amyloid-beta 42 peptides through up-regulation of scavenger receptors, improving clearance of pathological protein aggregates [13]. Enhanced phagolysosomal trafficking was observed with increased co-localization of amyloid-beta with endolysosomal markers, indicating improved degradation pathways [13].
The temporal dynamics of microglial modulation by URMC-099 suggest both acute and sustained immunomodulatory effects [7]. In perioperative neurocognitive disorder models, prophylactic treatment with URMC-099 prevented acute microglial activation following surgical trauma while maintaining these protective effects throughout the recovery period [7]. This sustained modulation indicates that the compound may provide long-term immunomodulatory benefits beyond acute treatment periods [7].
Microglial Function | Control Response | URMC-099 Treatment Effect | Functional Outcome |
---|---|---|---|
Pro-inflammatory Cytokines | Increased IL-1β, IL-6, TNF-α | Significant reduction | Decreased neuroinflammation |
Anti-inflammatory Cytokines | Baseline IL-4, IL-13 | Enhanced expression | Neuroprotective phenotype |
Phagocytic Activity | Standard clearance | Increased Aβ uptake | Improved protein clearance |
Morphological State | Activated, amoeboid | Maintained ramification | Surveillance function |